molecular formula C10H14 B14416380 1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane CAS No. 80393-10-8

1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane

Cat. No.: B14416380
CAS No.: 80393-10-8
M. Wt: 134.22 g/mol
InChI Key: IIPBKXNAELECML-UHFFFAOYSA-N
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Description

2,3-Dicyclopropyl-1,3-butadiene is an organic compound characterized by the presence of two cyclopropyl groups attached to a 1,3-butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dicyclopropyl-1,3-butadiene can be synthesized through the thermal cyclodimerization of 2-cyclopropyl-1,3-butadiene. This process involves heating the precursor compound at temperatures ranging from 160°C to 200°C . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 2,3-dicyclopropyl-1,3-butadiene are not extensively documented, the synthesis typically involves similar thermal cyclodimerization processes used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dicyclopropyl-1,3-butadiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve dienophiles and may require catalysts to facilitate the reaction.

    Isomerization: High temperatures are necessary to induce the isomerization process.

Major Products:

    Cycloaddition Reactions: Cyclohexene derivatives.

    Isomerization: Cyclopentene derivatives.

Scientific Research Applications

2,3-Dicyclopropyl-1,3-butadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dicyclopropyl-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The isomerization process involves the thermal opening of the cyclopropane rings, leading to the formation of cyclopentene derivatives .

Comparison with Similar Compounds

    2-Cyclopropyl-1,3-butadiene: Shares a similar structure but with only one cyclopropyl group.

    1,3-Butadiene: The parent compound without any cyclopropyl groups.

Uniqueness: 2,3-Dicyclopropyl-1,3-butadiene is unique due to the presence of two cyclopropyl groups, which impart distinct chemical reactivity and structural properties compared to its analogs. This makes it particularly valuable in the study of cycloaddition reactions and the development of new materials .

Properties

CAS No.

80393-10-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

3-cyclopropylbuta-1,3-dien-2-ylcyclopropane

InChI

InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2

InChI Key

IIPBKXNAELECML-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)C(=C)C2CC2

Origin of Product

United States

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